molecular formula C12H20Cl2N2 B13525624 1-(3,5-Dimethylphenyl)piperazine dihydrochloride

1-(3,5-Dimethylphenyl)piperazine dihydrochloride

Katalognummer: B13525624
Molekulargewicht: 263.20 g/mol
InChI-Schlüssel: CGFDKMCZVGVTDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,5-Dimethylphenyl)piperazine dihydrochloride is a chemical compound with the molecular formula C12H18N2.2ClH and a molecular weight of 263.21 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(3,5-Dimethylphenyl)piperazine dihydrochloride typically involves the reaction of 3,5-dimethylphenylamine with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(3,5-Dimethylphenyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(3,5-Dimethylphenyl)piperazine dihydrochloride is widely used in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-(3,5-Dimethylphenyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(3,5-Dimethylphenyl)piperazine dihydrochloride can be compared with other similar compounds, such as:

  • 1-(4-Nitrophenyl)piperazine
  • 1-(4-Pyridyl)piperazine
  • 1-(2,5-Dimethylphenyl)piperazine
  • 1-(2,3-Dimethylphenyl)piperazine

These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications. The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can influence its chemical and biological properties .

Eigenschaften

Molekularformel

C12H20Cl2N2

Molekulargewicht

263.20 g/mol

IUPAC-Name

1-(3,5-dimethylphenyl)piperazine;dihydrochloride

InChI

InChI=1S/C12H18N2.2ClH/c1-10-7-11(2)9-12(8-10)14-5-3-13-4-6-14;;/h7-9,13H,3-6H2,1-2H3;2*1H

InChI-Schlüssel

CGFDKMCZVGVTDW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)N2CCNCC2)C.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.